15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid
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Overview
Description
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is a derivative of pentadecanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid typically involves the reaction of pentadecanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature to 80°C. The use of imidazole helps in the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Chemical Reactions Analysis
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without interfering with other functional groups.
Biology: It is used in the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: The compound is used in the development of pharmaceuticals, where protecting groups are essential for the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is highly resistant to hydrolysis under basic conditions but can be easily removed under acidic conditions or by fluoride ions. This selective stability allows for the controlled protection and deprotection of hydroxyl groups in complex synthetic pathways .
Comparison with Similar Compounds
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid include:
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Tetrahydropyranyl (THP) ethers: Useful for protecting alcohols but require harsher conditions for removal.
tert-Butyldiphenylsilyl (TBDPS) ethers: More sterically hindered and provide greater stability than TBDMS ethers.
This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.
Properties
CAS No. |
77744-43-5 |
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Molecular Formula |
C21H44O3Si |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
15-[tert-butyl(dimethyl)silyl]oxypentadecanoic acid |
InChI |
InChI=1S/C21H44O3Si/c1-21(2,3)25(4,5)24-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20(22)23/h6-19H2,1-5H3,(H,22,23) |
InChI Key |
CFTVMEAQFKKILW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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